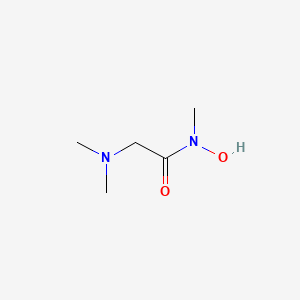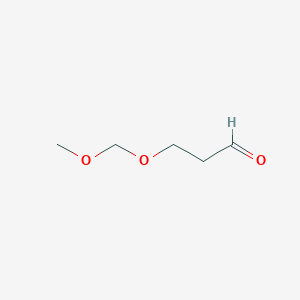
DI(1-Adamantyl)benzylphosphine
Overview
Description
DI(1-Adamantyl)benzylphosphine is a phosphine ligand known for its bulky and electron-rich nature. It is widely used in various catalytic reactions, particularly in cross-coupling reactions. The compound has the empirical formula C27H37P and a molecular weight of 392.56 g/mol .
Mechanism of Action
Target of Action
DI(1-Adamantyl)benzylphosphine is primarily used as a catalyst in various chemical reactions . It is particularly effective in the Sonogashira coupling reaction, Ruthenium-catalyzed amination of secondary alcohols with ammonia, Rhodium-catalyzed regioselective hydroformylation of alkenes, and Reductive carbonylation .
Mode of Action
this compound interacts with its targets by facilitating the coupling of two different components in a chemical reaction . For example, in the Sonogashira coupling reaction, it helps to couple an aryl or vinyl halide with a terminal alkyne to form a conjugated enyne .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of complex organic compounds. By acting as a catalyst, it accelerates the rate of these reactions without being consumed, enabling the efficient production of various chemical products .
Pharmacokinetics
Its effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the products of the reactions it catalyzes. For instance, in the Sonogashira coupling reaction, it enables the formation of a carbon-carbon triple bond, which is a key structural element in many organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DI(1-Adamantyl)benzylphosphine typically involves the reaction of 1-adamantylphosphine with benzyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: DI(1-Adamantyl)benzylphosphine is involved in various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various coupled products depending on the specific cross-coupling reaction.
Scientific Research Applications
DI(1-Adamantyl)benzylphosphine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in catalytic reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
- DI(1-Adamantyl)chlorophosphine
- DI(1-Adamantyl)-n-butylphosphine
- DI(1-Adamantyl)-2-dimethylaminophenylphosphine
Comparison: DI(1-Adamantyl)benzylphosphine is unique due to its specific structure, which provides a balance of steric bulk and electronic properties. This makes it particularly effective in stabilizing transition metal complexes and facilitating catalytic reactions. Compared to similar compounds, this compound offers a unique combination of stability and reactivity, making it a valuable ligand in various catalytic processes .
Properties
IUPAC Name |
bis(1-adamantyl)-benzylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37P/c1-2-4-19(5-3-1)18-28(26-12-20-6-21(13-26)8-22(7-20)14-26)27-15-23-9-24(16-27)11-25(10-23)17-27/h1-5,20-25H,6-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIAFEJRWQDKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(CC4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460735 | |
| Record name | Benzyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395116-70-8 | |
| Record name | Benzyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)






